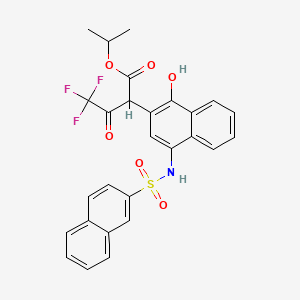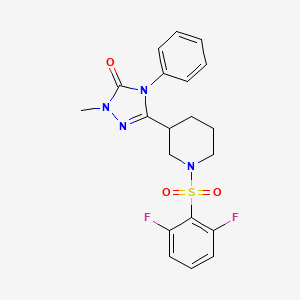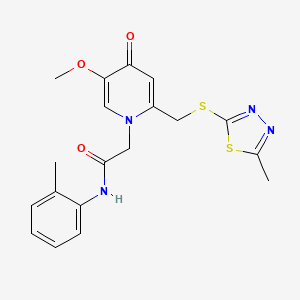![molecular formula C11H17ClFN B2716259 N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride CAS No. 2377031-15-5](/img/structure/B2716259.png)
N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2377031-15-5 . It has a molecular weight of 217.71 . The IUPAC name for this compound is N-(4-fluorophenethyl)propan-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16FN.ClH/c1-9(2)13-8-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H . This indicates that the compound contains a fluorophenethyl group attached to a propan-2-amine, along with a hydrochloride .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 217.71 .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
In the study of noncovalent interactions within adamantane-1,3,4-thiadiazole derivatives, including N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride, quantum theory of atoms-in-molecules (QTAIM) and PIXEL methods were utilized to characterize intra- and intermolecular forces. This research offers insights into the stabilization mechanisms of crystal structures through various noncovalent interactions, highlighting the compound's utility in understanding molecular assembly and interaction energies (El-Emam et al., 2020).
Crystallographic Characterization
Another avenue of research involves the crystallographic and spectroscopic characterization of cathinone derivatives, including those structurally related to this compound. These studies are crucial for the identification and purity assessment of compounds, with applications in forensic toxicology and pharmaceutical research (Kuś et al., 2016).
Synthesis of Novel Compounds
Research also encompasses the synthesis of novel compounds through the manipulation of this compound derivatives. These endeavors aim to explore the cytotoxic effects of synthesized compounds, potentially contributing to the development of new therapeutic agents. For instance, the study by Flefel et al. (2015) demonstrated the synthesis of various derivatives and evaluated their cytotoxic activity against tumor cell lines, revealing compounds with inhibitory effects superior to the reference drug doxorubicin, thus highlighting their potential in cancer therapy (Flefel et al., 2015).
Conformational Analyses
Conformational analyses of derivatives, as exemplified by Nitek et al. (2020), shed light on the structural dynamics and stability of such compounds under different environmental conditions. These studies not only enhance our understanding of the physicochemical properties of these molecules but also their potential interactions with biological targets, informing the design of more effective drugs (Nitek et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-9(2)13-8-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGOKIXCCOLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2716184.png)




![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716193.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)
![4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2716195.png)
![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)